

Exploring the synthesis of functionalized enynes

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Compound of Interest

Compound Name: 1-lodonon-1-en-3-yne

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An In-depth Technical Guide to the Synthesis of Functionalized Enynes For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized enynes are pivotal structural motifs in organic chemistry, serving as versatile building blocks in the synthesis of complex molecules, including numerous biologically active natural products and pharmaceuticals.[1][2][3] The unique arrangement of a double and a triple bond in conjugation provides a rich platform for a variety of chemical transformations, enabling the construction of diverse molecular architectures.[1][4] This guide provides an in-depth exploration of the core synthetic strategies for preparing functionalized enynes, with a focus on methodologies relevant to drug discovery and development. We will cover key transition metal-catalyzed reactions, provide detailed experimental protocols, summarize quantitative data, and visualize reaction pathways to offer a comprehensive resource for professionals in the field.

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds, and they are central to the synthesis of 1,3-enynes.[1][5] These reactions typically involve the coupling of a terminal alkyne with a vinyl halide or triflate, catalyzed by a transition metal complex, most commonly palladium.[1][6]

Sonogashira Coupling



The Sonogashira coupling is a cornerstone reaction for synthesizing enynes, forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][7] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[8] Its reliability, mild reaction conditions, and tolerance for a wide range of functional groups have made it indispensable in the synthesis of complex molecules and natural products.[6][7]

The mechanism involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition, alkyne insertion (via the copper cycle), and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which is more reactive in the transmetalation step with the palladium complex.[7]

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